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Compound of Interest

Compound Name: Rauvotetraphylline A

Cat. No.: B15285208 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Rauvotetraphylline A, a sarpagine-type indole alkaloid isolated from the aerial parts of

Rauvolfia tetraphylla, presents a compelling case study in the stereochemical elucidation of

complex natural products. Its intricate three-dimensional architecture is pivotal to its biological

activity and offers a challenging framework for synthetic chemists. This in-depth guide provides

a comprehensive overview of the stereochemistry of Rauvotetraphylline A, detailing the

spectroscopic data and analytical methods used to define its structure.

Core Structure and Stereochemical Determination
Rauvotetraphylline A possesses a pentacyclic core characteristic of the sarpagine alkaloid

family. The definitive stereochemical assignment was achieved primarily through extensive

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser

Effect Spectroscopy (NOESY), which reveals through-space correlations between protons.

The molecular formula of Rauvotetraphylline A was established as C₂₀H₂₆N₂O₃ by high-

resolution electrospray ionization mass spectrometry (HRESIMS). The key to deciphering its

relative stereochemistry lies in the analysis of its 2D NMR spectra, including COSY, HSQC,

HMBC, and ROESY experiments.

A crucial aspect of its structure is the E-configuration of the C-19/C-20 double bond. This was

unequivocally determined by the observation of key Rotating-frame Overhauser Effect

Spectroscopy (ROESY) correlations. Specifically, a correlation between the methyl protons at
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C-18 (Me-18) and the proton at C-15 (H-15), along with a correlation between the olefinic

proton at C-19 (H-19) and the methylene protons at C-21 (H₂-21), confirmed the E-geometry of

this ethylidene side chain.

The relative configurations of the chiral centers within the core ring system were also

elucidated through ROESY correlations, which are consistent with the established

stereochemistry of other sarpagine-type alkaloids.

Quantitative Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for

Rauvotetraphylline A, which are fundamental to its structural and stereochemical assignment.

Table 1: ¹H NMR Spectroscopic Data for Rauvotetraphylline A (in CD₃OD)
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

3 3.92 br s

5 3.47 dd 11.5, 5.0

6α 2.25 m

6β 1.95 m

9 7.11 d 8.5

10 6.62 dd 8.5, 2.0

11 6.82 d 2.0

14α 2.10 m

14β 1.85 m

15 2.85 m

16 4.15 m

17a 3.80 m

17b 3.65 m

18 1.16 d 6.3

19 5.51 q 6.3

21a 4.10 d 12.0

21b 3.95 d 12.0

OMe-10 3.85 s

Table 2: ¹³C NMR Spectroscopic Data for Rauvotetraphylline A (in CD₃OD)
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Position Chemical Shift (δ) ppm

2 135.0

3 55.2

5 60.1

6 22.5

7 110.1

8 128.0

9 118.5

10 150.0

11 112.0

12 125.1

13 145.2

14 30.5

15 35.1

16 52.8

17 65.2

18 12.5

19 120.8

20 130.2

21 60.5

OMe-10 56.5

Experimental Protocols
Isolation of Rauvotetraphylline A
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The dried and powdered aerial parts of Rauvolfia tetraphylla were extracted with 95% ethanol

at room temperature. The resulting extract was concentrated under reduced pressure to yield a

crude residue. This residue was then subjected to a series of chromatographic separations,

typically starting with a silica gel column and eluting with a gradient of chloroform and

methanol. Further purification was achieved using repeated column chromatography on silica

gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to

afford pure Rauvotetraphylline A.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY,

HSQC, HMBC, and ROESY), were recorded on a Bruker AV-400 or AV-600 spectrometer.

Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (CD₃OD),

and coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

was performed on a Thermo Fisher LTQ Orbitrap XL spectrometer to determine the exact

mass and molecular formula of the compound.

Optical Rotation: The specific rotation was measured on a PerkinElmer Model 341

polarimeter.

Visualizing the Stereochemical Relationships
The following diagram illustrates the key through-space correlations observed in the ROESY

spectrum of Rauvotetraphylline A, which were instrumental in determining its stereochemistry.
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Caption: Key ROESY correlations confirming the E-configuration of the C19-C20 double bond.
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The logical workflow for the stereochemical elucidation of a novel natural product like

Rauvotetraphylline A is outlined below.
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Caption: Workflow for the isolation and stereochemical elucidation of Rauvotetraphylline A.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15285208?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15285208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

